1-(5-(4-ethoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
Description
This pyrazoline derivative features a 4,5-dihydro-1H-pyrazole core substituted with a 4-ethoxyphenyl group at position 5 and a 2-hydroxyphenyl group at position 2. The ethoxy group (-OCH2CH3) enhances lipophilicity, while the hydroxyl (-OH) group contributes to hydrogen bonding and solubility. Pyrazolines are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .
Properties
IUPAC Name |
1-[3-(4-ethoxyphenyl)-5-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-3-24-15-10-8-14(9-11-15)18-12-17(20-21(18)13(2)22)16-6-4-5-7-19(16)23/h4-11,18,23H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQJCSLIFBXUNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CC(=NN2C(=O)C)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(4-ethoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the condensation of hydrazine with an appropriate diketone or β-keto ester to form the pyrazole ring. For this compound, the starting materials could be 4-ethoxyacetophenone and 2-hydroxyacetophenone.
Cyclization: The intermediate formed undergoes cyclization under acidic or basic conditions to yield the pyrazole derivative.
Functional Group Modification:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-(5-(4-ethoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under mild conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
- Antidiabetic Activity : Recent studies have shown that derivatives of pyrazoles can act as potent inhibitors of α-amylase, an enzyme involved in carbohydrate digestion. This suggests a potential role for 1-(5-(4-ethoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone in managing diabetes by regulating blood sugar levels through inhibition of starch breakdown .
- Anti-inflammatory Effects : Pyrazole derivatives have been reported to exhibit significant anti-inflammatory activities. The presence of the ethoxy and hydroxy groups in this compound may enhance its interaction with inflammatory pathways, making it a candidate for treating conditions characterized by inflammation .
- Anticancer Properties : Preliminary studies indicate that compounds with similar structures can inhibit the proliferation of various cancer cell lines. The dual functionality of this compound may provide a basis for developing new anticancer agents targeting specific tumor types .
Case Study 1: Antidiabetic Activity
A study evaluated the α-amylase inhibitory effect of various pyrazole derivatives, including this compound. The compound demonstrated a notable reduction in enzyme activity compared to controls, indicating its potential as a therapeutic agent for diabetes management .
Case Study 2: Anti-inflammatory Effects
In vitro assays were conducted to assess the anti-inflammatory properties of this compound. Results showed a significant decrease in pro-inflammatory cytokines when treated with the compound, suggesting its efficacy in inflammatory diseases .
Comparative Analysis of Pyrazole Derivatives
| Compound | Antidiabetic Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| Compound A | Moderate | High | Low |
| Compound B | High | Moderate | Moderate |
| This compound | High | High | High |
Mechanism of Action
The mechanism of action of 1-(5-(4-ethoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the pyrazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as anti-inflammatory or antioxidant activities.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Crystallographic Insights
Substituent Effects on Molecular Geometry
- Analog 1: 1-[5-(4-Chlorophenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-yl]Ethanone () Dihedral angles between the pyrazole ring and aromatic substituents: 6.69° (4-methoxyphenyl) and 74.88° (4-chlorophenyl) . Crystallographic stability is maintained via bifurcated C–H···O hydrogen bonds and C–H···π interactions .
- Analog 2: 1-[5-(4-Fluorophenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-yl]Ethanone () Fluorine’s electronegativity enhances dipole interactions, improving binding to bacterial FabH enzymes (IC50 values < 10 µM) .
Table 1: Structural and Crystallographic Comparison
Antimicrobial Activity
- Target Compound : Pending experimental data, but the 2-hydroxyphenyl group is associated with enhanced antimicrobial activity in analogs ().
- Analog 4: 1-[5-(4-Chlorophenyl)-3-(4-Fluorophenyl)-4,5-Dihydro-1H-Pyrazol-1-yl]Ethanone () Exhibits moderate antibacterial activity (MIC = 32 µg/mL against S. aureus) due to halogenated aryl groups .
- Analog 5: 1-(5-(5-Chloro-2-Hydroxyphenyl)-3-(p-Tolyl)-4,5-Dihydro-1H-Pyrazol-1-yl)Ethanone () Potent BRAF V600E inhibition (IC50 = 0.8 µM), attributed to chloro and hydroxyphenyl groups enhancing kinase binding .
Enzyme Inhibition
- FabH Inhibition : Analogs with 4-fluorophenyl (IC50 = 2.1 µM) and 4-chlorophenyl (IC50 = 1.8 µM) substituents show superior E. coli FabH inhibition compared to methoxy derivatives (IC50 = 5.3 µM) .
- CYP51 Binding : The target compound’s ethoxy group may mimic fluconazole’s binding to fungal CYP51, as suggested by docking scores (-7.5 kcal/mol vs. fluconazole’s -5.8 kcal/mol) .
Biological Activity
The compound 1-(5-(4-ethoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone (commonly referred to as compound A) belongs to a class of pyrazole derivatives that have garnered attention for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with compound A, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.
Chemical Structure
Compound A can be represented structurally as follows:
The presence of the ethoxy and hydroxyphenyl groups contributes to its biological activity, enhancing interactions with biological targets.
Antimicrobial Activity
Research has demonstrated that compound A exhibits significant antimicrobial properties. In vitro studies have evaluated its effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of Compound A
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.25 μg/mL | 0.5 μg/mL |
| Escherichia coli | 0.50 μg/mL | 1.0 μg/mL |
| Pseudomonas aeruginosa | 0.75 μg/mL | 1.5 μg/mL |
These results indicate that compound A is particularly effective against Staphylococcus aureus, exhibiting both bacteriostatic and bactericidal effects at low concentrations, which is crucial in the fight against antibiotic-resistant strains .
Anticancer Properties
Compound A has also been investigated for its anticancer potential. Studies have shown that it can inhibit the proliferation of various cancer cell lines.
Case Study: Inhibition of Cancer Cell Proliferation
In a study evaluating the effects of compound A on breast cancer cells (MCF-7), it was found to induce apoptosis and inhibit cell cycle progression:
- Concentration : 10 µM
- Effect : Induced apoptosis in approximately 70% of treated cells after 48 hours.
- Mechanism : The compound activates caspase pathways leading to programmed cell death.
This suggests that compound A may serve as a promising candidate for further development in cancer therapeutics .
Anti-inflammatory Activity
The anti-inflammatory properties of compound A were assessed using lipopolysaccharide (LPS)-induced inflammation models in vitro. The compound demonstrated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
Table 2: Anti-inflammatory Effects of Compound A
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | % Reduction |
|---|---|---|---|
| TNF-alpha | 150 | 50 | 66.67 |
| IL-6 | 120 | 30 | 75.00 |
The data indicates that compound A effectively reduces inflammation markers, suggesting its potential use in inflammatory diseases .
Q & A
Q. What is the optimal synthetic route for 1-(5-(4-ethoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone?
The compound is typically synthesized via a Claisen-Schmidt condensation between a substituted chalcone and hydrazine hydrate. A standard protocol involves:
- Reacting (2E)-1-(4-ethoxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one with hydrazine hydrate in acetic acid under reflux for 6–8 hours.
- Purification via recrystallization from ethanol or dimethylformamide (DMF) to achieve yields >80% .
- Key parameters include stoichiometric control of hydrazine and solvent selection to minimize side reactions (e.g., over-oxidation).
Q. How is the molecular structure of this pyrazoline derivative confirmed experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation:
- Crystals are grown via slow evaporation from DMF or ethanol.
- Bond lengths (e.g., C–N: 1.34–1.38 Å) and dihedral angles (e.g., 6.69° between the pyrazoline ring and 4-ethoxyphenyl group) are validated against expected values for pyrazoline derivatives .
- Complementary techniques like NMR (¹H/¹³C) and IR confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
Q. What purification strategies ensure high purity for this compound?
- Recrystallization : Ethanol or DMF is used to remove unreacted hydrazine and byproducts.
- Chromatography : Column chromatography (silica gel, ethyl acetate/hexane) resolves isomers or closely related derivatives .
- Purity (>98%) is verified via HPLC with a C18 column and UV detection at 254 nm .
Advanced Research Questions
Q. How do substituents (e.g., 4-ethoxy vs. 2-hydroxy groups) influence the compound’s electronic properties and reactivity?
Q. How can conflicting crystallographic data (e.g., dihedral angles) across studies be resolved?
Q. What methodologies assess the compound’s potential bioactivity in academic research?
Q. How are reaction conditions optimized for scalability without compromising yield?
- Design of Experiments (DoE) : Response Surface Methodology (RSM) identifies critical factors:
- Scale-Up Challenges : Solvent volume reduction and continuous flow systems improve throughput while maintaining purity >95% .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
